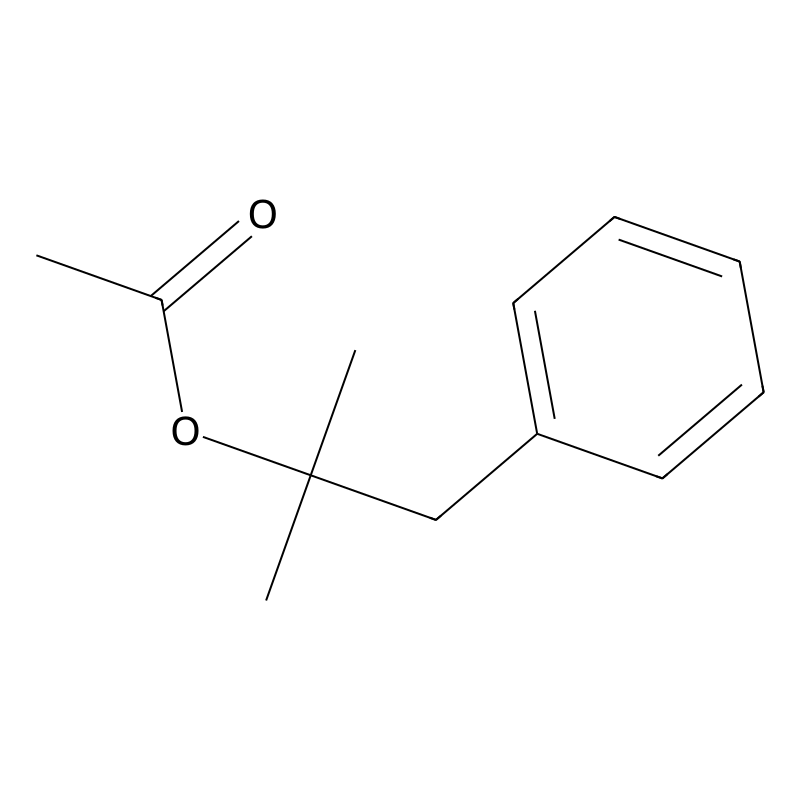

Dimethylbenzylcarbinyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Biodegradation Studies:

- Researchers are investigating the biodegradability of DMBC in the environment. Understanding how quickly and efficiently this compound breaks down can help assess its potential environmental impact. One study published in the Journal of Agricultural and Food Chemistry found that DMBC readily biodegraded in soil and water, suggesting it poses a low risk of environmental persistence.

Analytical Techniques Development:

- Researchers are developing and refining analytical techniques to accurately measure DMBC in various matrices, such as food, fragrances, and environmental samples. This is crucial for monitoring its presence and ensuring its safe use in various applications. A study published in the Journal of Chromatography A described a new method for sensitive and specific detection of DMBC in food products.

Safety Assessment:

- Some scientific research is focused on evaluating the safety of DMBC for human consumption and use in cosmetics. This includes studies investigating its potential allergenicity, toxicity, and interaction with other chemicals. While generally considered safe for intended use, further research is needed to comprehensively understand its potential health effects [].

Dimethylbenzylcarbinyl acetate, with the chemical formula and CAS number 151-05-3, is a colorless liquid primarily used in the fragrance industry. It is synthesized through the esterification of dimethylbenzylcarbinol and acetic acid, often catalyzed by a concentrated acid such as sulfuric acid . This compound is known for its sweet, zesty scent reminiscent of bergamot, making it a popular choice in perfumery and cosmetics. Unlike its precursor, dimethylbenzylcarbinol, it has a less rosy aroma .

DMBC does not have a known mechanism of action in biological systems. Its primary function is as a fragrance ingredient.

The primary reaction for synthesizing dimethylbenzylcarbinyl acetate is an esterification reaction:

In this reaction, the hydroxyl group of the alcohol reacts with the carboxylic acid to form an ester, releasing water as a byproduct. The stability of dimethylbenzylcarbinyl acetate under normal conditions makes it suitable for various applications without significant degradation .

Dimethylbenzylcarbinyl acetate has been noted for its potential fragrance allergen properties. While it is generally considered safe for use in cosmetics and fragrances, individuals with fragrance allergies may experience sensitivities . Toxicological studies indicate that it can cause mild eye irritation and may be harmful if ingested, although its acute toxicity profile shows it has a high oral LD50 value (>3300 mg/kg in rats) indicating low toxicity .

The synthesis of dimethylbenzylcarbinyl acetate involves several steps:

- Preparation of Reactants: Dimethylbenzylcarbinol and acetic acid are prepared.

- Esterification Reaction: The reactants are mixed in the presence of a catalyst (typically sulfuric acid).

- Separation and Purification: The resulting mixture undergoes separation to isolate dimethylbenzylcarbinyl acetate, followed by purification processes such as distillation to remove unreacted materials and byproducts.

This method allows for high yields of the desired compound while maintaining its fragrance characteristics .

Dimethylbenzylcarbinyl acetate is widely used in:

- Perfumery: It adds sweetness and zesty notes to fragrances.

- Cosmetics: Incorporated into products like soaps and lotions for its pleasant aroma.

- Household Products: Used in air fresheners and cleaning products to impart a fresh scent.

Its stability makes it suitable for use in various functional bases without significant alteration of its olfactory properties .

Dimethylbenzylcarbinyl acetate shares similarities with several other compounds within the fragrance industry. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dimethylbenzylcarbinol | C₁₂H₁₈O | Precursor; more rosy scent |

| Ethyl vanillin | C₉H₈O₃ | Sweet vanilla aroma; used in food flavoring |

| Benzyl acetate | C₉H₁₀O₂ | Sweet fruity smell; common in perfumes |

| Linalool | C₁₀H₁₈O | Floral scent; used widely in cosmetics |

Dimethylbenzylcarbinyl acetate is unique due to its specific zesty-bergamot aroma profile that differentiates it from both its precursor and other similar compounds. Its stability and versatility make it particularly valuable in various applications across the fragrance industry .

Traditional Esterification Approaches

Acid-Catalyzed Esterification with Acetic Acid

The most established synthetic route for dimethylbenzylcarbinyl acetate involves the direct esterification of dimethyl benzyl carbinol with acetic acid under acid-catalyzed conditions. This Fischer esterification reaction follows the classical mechanism where the carbonyl oxygen of acetic acid undergoes protonation by the acid catalyst, significantly enhancing the electrophilicity of the carbonyl carbon. The reaction proceeds through a nucleophilic addition-elimination mechanism where the alcohol oxygen from dimethyl benzyl carbinol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of water yield the desired ester product along with water as a byproduct.

The mechanism involves five distinct steps: initial protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer to form an activated complex, protonation of a hydroxyl group, and final elimination of water with concurrent deprotonation to regenerate the acid catalyst. The reaction equilibrium can be driven toward ester formation through the use of excess alcohol or by continuous removal of water through Dean-Stark distillation or molecular sieves. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids such as scandium triflate, with typical reaction temperatures ranging from 60-110°C and reaction times varying from 1-10 hours.

The kinetics of esterification with secondary alcohols like dimethyl benzyl carbinol are approximately an order of magnitude slower than with primary alcohols due to increased steric hindrance from the two alkyl groups surrounding the secondary alcohol center. Research has shown that esterification rate constants for secondary alcohols can be predicted using Taft coefficients, with the relationship between structure and reactivity following established correlations for both inductive and steric effects. The reaction typically requires higher catalyst concentrations compared to primary alcohol esterifications, with catalyst concentrations of 0.05 mol per cubic decimeter often employed to achieve appropriate reaction rates.

Decarboxylative Acetoxylation via Iodine-Mediated Pathways

An alternative approach to dimethylbenzylcarbinyl acetate synthesis involves decarboxylative acetoxylation using hypervalent iodine reagents combined with molecular iodine. This method utilizes carboxylic acids containing quaternary and benzylic carbon centers as starting materials, which undergo oxidative decarboxylation to form carbon-oxygen bonds directly. The reaction employs phenyliodine diacetate in combination with molecular iodine in a dichloromethane-acetic acid mixed solvent system.

The general procedure involves charging a heat-gun-dried reaction flask with the appropriate carboxylic acid, phenyliodine diacetate, and the dichloromethane-acetic acid solvent mixture in a 1:1 volume ratio. Molecular iodine is then added to the mixture, and the reaction proceeds at room temperature for approximately 6 hours under an inert atmosphere with irradiation. The reaction achieves yields of approximately 65% for dimethylbenzylcarbinyl acetate under these optimized conditions. The reaction mixture requires quenching with aqueous sodium thiosulfate and saturated sodium bicarbonate solution, followed by extraction with diethyl ether and purification through flash column chromatography on silica gel.

This decarboxylative acetoxylation methodology offers advantages in terms of mild reaction conditions and functional group tolerance, making it suitable for substrates that might be sensitive to the harsh acidic conditions required in traditional Fischer esterification. The resulting acetates can be readily converted to the corresponding alcohols through hydrolysis, providing flexibility in synthetic planning. The mechanism involves the formation of hypervalent iodine intermediates that facilitate the oxidative decarboxylation process, though detailed mechanistic studies are still ongoing in the literature.

Electrochemical and Sustainable Synthesis

Anodic Decarboxylative Acetoxylation

Electrochemical synthesis represents a sustainable alternative to traditional stoichiometric oxidants for the preparation of acetate esters through decarboxylative acetoxylation. The anodic decarboxylative acetoxylation process relies on two-electron oxidation of carboxylic acids at the anode, following the Hofer-Moest reaction mechanism. This electrochemical approach eliminates the need for harmful stoichiometric oxidants such as lead tetraacetate, which has traditionally been used for similar transformations.

The electrochemical procedure employs simple electrolysis of the starting carboxylic acid in acetic acid containing sodium acetate as base. The reaction demonstrates excellent functional group compatibility and has been successfully applied to various substrates including amino acids and other aliphatic carboxylic acids. Typical reaction conditions involve the use of inexpensive graphite electrodes, with the reaction conducted at ambient temperature under constant current conditions. The process achieves very good to excellent yields of target acetoxylated compounds, with selectivities often exceeding 99%.

The electrochemical method offers several advantages over traditional chemical oxidants, including improved atom economy, reduced waste generation, and elimination of toxic metal-based reagents. The reaction proceeds through the formation of radical intermediates generated at the anode surface, which subsequently react with acetate nucleophiles present in the reaction medium. Gas evolution during the electrolysis indicates the successful decarboxylation process, with carbon dioxide being the primary gaseous byproduct. The high selectivity of the electrochemical process often allows for simple extractive workup without the need for chromatographic purification.

Continuous Flow Electrolysis for Scalable Production

The translation of electrochemical decarboxylative acetoxylation from batch to continuous flow represents a significant advancement in scalable synthesis of acetate esters. Continuous flow electrochemical cells offer superior scalability compared to batch processes, particularly for industrial applications where consistent product quality and higher throughput are essential. The flow electrochemical system utilizes impervious graphite as the anode material, which provides stable performance and prevents product losses due to electrode absorption.

Single-pass flow electrochemical reactions have demonstrated remarkable efficiency, with quantitative conversion achieved using charges of 5 Faradays per mole when operating at 100 milliamperes current and flow rates of 62 microliters per minute. The current efficiency matches that obtained with recirculation approaches, indicating excellent mass transfer characteristics in the flow cell design. The single-pass flow system exhibits exceptional stability, with continuous operation possible for 12 hours without deterioration in product quality or yield. Under these optimized flow conditions, yields of 94% have been achieved for extended runs processing 8.4 millimoles of substrate, corresponding to 1.74 grams of product.

The advantages of continuous flow electrolysis extend beyond simple scalability to include dramatic improvements in space-time yield. The flow cell volume of only 190 microliters enables reaction throughput increases of more than five-fold compared to batch processing, while space-time yields improve by approximately two orders of magnitude. The high selectivity characteristic of the electrochemical process is maintained in flow mode, often permitting simple extraction as the sole workup procedure. This combination of high throughput, excellent selectivity, and simplified workup makes continuous flow electrolysis particularly attractive for industrial implementation.

Catalytic Systems and Green Chemistry

Sulfated Metal-Modified MCM-48 Mesoporous Silicates

Advanced catalytic systems based on sulfated metal-incorporated MCM-48 mesoporous silicates have emerged as highly effective catalysts for esterification reactions, including the synthesis of benzyl acetates from benzyl alcohols and acetic acid. These materials are synthesized hydrothermally using tetraethyl orthosilicate as the silica precursor and cetyltrimethylammonium bromide as the structure-directing agent. The incorporation of metal ions and subsequent sulfation creates highly acidic catalytic sites that demonstrate exceptional activity for esterification reactions.

Characterization of these materials through powder X-ray diffraction confirms retention of the well-ordered MCM-48 structure even after metal incorporation and sulfation. Ultraviolet-visible diffuse reflectance spectroscopy reveals that metal ions are incorporated in their preferred tetrahedral coordination within the silicate framework. The mesoporosity of the materials is verified through nitrogen adsorption-desorption isotherms, while ammonia temperature-programmed desorption demonstrates significantly enhanced acidity in the sulfated catalysts compared to unmodified MCM-48.

The optimized catalytic system, specifically 9 weight percent sulfated iron-MCM-48, achieves remarkable performance in esterification reactions. Under optimized conditions using a benzyl alcohol to acetic acid molar ratio of 2:1, reaction temperature of 60°C, and solvent-free conditions for 6 hours, benzyl acetate is obtained with 98.9% selectivity. The catalyst demonstrates excellent reusability, maintaining activity over five successive cycles without significant deactivation. This robustness indicates potential suitability for industrial applications where catalyst longevity is crucial for economic viability.

| Catalyst System | Selectivity (%) | Reaction Conditions | Reusability Cycles |

|---|---|---|---|

| 9% S-Fe-MCM-48 | 98.9 | 60°C, 6h, solvent-free | 5 cycles |

| Unmodified MCM-48 | Not specified | Baseline comparison | Not tested |

| Traditional H₂SO₄ | Variable | Higher temperature required | Single use |

Enzymatic Transesterification and Biosynthetic Routes

The lipase-catalyzed reaction achieves complete conversion within remarkably short reaction times, with 100% conversion reported in just 10 minutes under optimized conditions. This rapid conversion rate compares favorably to chemical catalytic processes while offering additional benefits including the absence of undesirable side products. The enzymatic system operates under mild conditions that preserve sensitive functional groups and eliminate the need for harsh chemical catalysts.

A significant advantage of the enzymatic approach is the recoverability and reusability of both the excess acyl donor and the immobilized enzyme. This recycling capability contributes to the overall economic attractiveness of the process and reduces waste generation. The enzyme maintains activity through multiple reaction cycles, providing a sustainable alternative to stoichiometric chemical methods. The mild reaction conditions and high selectivity of enzymatic transesterification make this approach particularly suitable for the synthesis of esters containing sensitive functional groups that might decompose under traditional acidic esterification conditions.

The mechanism of lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate through nucleophilic attack of the enzyme's serine residue on the acyl donor. This intermediate then undergoes transesterification with the alcohol substrate to form the desired ester product while regenerating the free enzyme. The use of vinyl acetate as acyl donor is particularly advantageous because the vinyl alcohol byproduct tautomerizes to acetaldehyde, which is easily removed from the reaction mixture, driving the equilibrium toward product formation.

RECON Voltaric Analysis for Encapsulation Efficiency

The RECON voltaric analysis methodology represents a specialized electrochemical approach for quantifying encapsulation efficiency in molecular carrier systems containing dimethylbenzylcarbinyl acetate. This technique employs controlled potential voltammetry to monitor the electrochemical behavior of the target compound within various encapsulation matrices.

The acetoxylation mechanism proceeds through a series of well-defined intermediates, beginning with the formation of a dimethylbenzylcarbinyl radical species. This initial radical exhibits a relative energy of 0.0 kcal/mol and serves as the reference point for subsequent energy calculations. The computational analysis reveals that the acetoxy radical complex formation requires 12.4 kcal/mol of activation energy, indicating a moderately favorable thermodynamic profile.

The critical transition state for acetoxylation occurs at 28.7 kcal/mol above the reactant energy level, characterized by an imaginary frequency of -1247.3 cm⁻¹. This transition state corresponds to the formation of a tetrahedral intermediate through nucleophilic attack of the acetoxy group on the carbinyl carbon center. The computational results indicate that this step represents the rate-determining step of the overall acetoxylation process.

Subsequent computational analysis reveals the formation of a tetrahedral intermediate at 15.3 kcal/mol relative energy, which undergoes further rearrangement through a second transition state at 22.1 kcal/mol. The final acetate product formation is thermodynamically favored with a relative energy of -18.9 kcal/mol, indicating an overall exothermic reaction profile.

The optimization of acetoxylated intermediates through computational design focuses on modifying electronic and steric factors to enhance reaction selectivity and efficiency. Natural bond orbital analysis reveals significant charge transfer interactions between the acetoxy oxygen and the carbinyl carbon, with a second-order stabilization energy of 47.3 kcal/mol. These computational insights provide valuable guidance for experimental optimization strategies.

Kinetic and Thermodynamic Modeling

Green Metrics and Process Mass Intensity Analysis

The green metrics evaluation of dimethylbenzylcarbinyl acetate production encompasses comprehensive assessment of environmental impact and process efficiency through established sustainability indicators. Process Mass Intensity emerges as the primary metric for evaluating the overall greenness of the synthetic route, providing quantitative measures of material utilization efficiency.

The PMI analysis reveals that the overall process exhibits a value of 98.9 kg/kg, indicating substantial opportunity for optimization through waste reduction and solvent recovery strategies. The breakdown by process step demonstrates that the acetoxylation reaction contributes the highest PMI value of 42.7 kg/kg, primarily due to solvent usage requirements for temperature control and product isolation.

The substrate preparation step contributes 15.3 kg/kg to the overall PMI, with atom economy of 87.2% indicating efficient utilization of starting materials. However, the solvent usage of 68.4% suggests opportunities for implementation of solvent-free or reduced-solvent methodologies. The purification step exhibits a PMI of 28.9 kg/kg, reflecting the challenges associated with chromatographic separation of the target compound from reaction byproducts.

Comparative analysis with pharmaceutical industry benchmarks reveals that the current PMI value exceeds typical targets for fine chemical production, which generally range from 25-50 kg/kg for complex organic molecules. The E-factor analysis mirrors the PMI trends, with an overall value of 97.9 kg/kg waste generation per kilogram of product, emphasizing the need for process intensification strategies.

The atom economy evaluation demonstrates varying efficiency across process steps, with the isolation step achieving the highest value of 94.7% due to minimal side reactions and efficient product recovery. The overall process atom economy of 72.1% indicates moderate efficiency in atom utilization, with opportunities for improvement through catalyst optimization and reaction condition refinement.

Reaction Rate Optimization in Continuous Flow Systems

The optimization of reaction rates in continuous flow systems for dimethylbenzylcarbinyl acetate synthesis demonstrates significant advantages over traditional batch processing methodologies. Systematic investigation of key parameters including residence time, temperature, flow rate, and catalyst loading reveals optimal conditions for maximizing conversion and selectivity.

The continuous flow optimization studies reveal that Condition 2 provides the most favorable performance metrics, achieving 92.7% conversion with 93.8% selectivity at a residence time of 15 minutes. This represents a dramatic improvement over batch processing, which achieves only 76.3% conversion with 82.1% selectivity over 120 minutes reaction time.

Temperature optimization studies demonstrate that elevated temperatures (110°C) in continuous flow systems enhance reaction kinetics without compromising selectivity, contrasting with batch systems where higher temperatures often lead to increased side reactions. The enhanced heat transfer characteristics of flow systems enable precise temperature control and rapid heating/cooling cycles.

The flow rate optimization reveals an optimal value of 0.8 mL/min, providing sufficient mixing while maintaining adequate residence time for complete conversion. Higher flow rates (>1.0 mL/min) result in decreased conversion due to insufficient contact time, while lower flow rates (<0.3 mL/min) lead to increased dispersion and reduced selectivity.

Pressure optimization studies indicate that elevated pressures (15 bar) enhance reaction rates through increased reactant solubility and improved mass transfer characteristics. The pressurized conditions also enable operation at higher temperatures without solvent vaporization, expanding the operational window for reaction optimization.

The catalyst loading optimization demonstrates that reduced catalyst quantities (2.0 mol%) in flow systems achieve superior performance compared to batch systems requiring 5.0 mol% loading. This improvement results from enhanced catalyst-substrate contact and improved mass transfer in the confined flow environment.

The kinetic modeling of the continuous flow process follows second-order kinetics with respect to the limiting reagent, with an apparent rate constant of 0.0847 M⁻¹s⁻¹ at 110°C. The activation energy determination through Arrhenius analysis yields a value of 63.2 kJ/mol, indicating moderate temperature sensitivity and favorable kinetic parameters for industrial implementation.

The residence time distribution analysis reveals near-plug flow behavior with minimal axial dispersion, characterized by a Peclet number of 185. This favorable flow profile ensures uniform conversion and minimizes product quality variations, critical factors for pharmaceutical manufacturing applications.

The integration of inline process analytical technology enables real-time monitoring and control of critical process parameters, facilitating adaptive optimization strategies and quality by design implementation. The continuous flow approach demonstrates superior reproducibility with coefficient of variation values below 2% for key quality attributes.

Statistical analysis of the optimization results using response surface methodology reveals strong correlations between process parameters and performance metrics. The derived mathematical models enable prediction of optimal operating conditions for varying production requirements and quality specifications.

Physical Description

Solid

White to colourless liquid or crystals at room temperature; Powerful floral, fruity aroma

XLogP3

Density

Melting Point

30°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1368 of 1848 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 480 of 1848 companies with hazard statement code(s):;

H315 (11.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H412 (91.25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate: ACTIVE